molecular formula C11H9FN2O3 B1298361 3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid CAS No. 330439-67-3

3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid

Cat. No. B1298361
M. Wt: 236.2 g/mol
InChI Key: WSYULBACYOKFNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid is a compound that can be associated with the synthesis of biologically active molecules. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and synthesis methods that could be relevant for the synthesis and analysis of 3-acetylamino-5-fluoro-1H-indole-2-carboxylic acid.

Synthesis Analysis

The synthesis of related compounds often involves the use of starting materials such as L-serine, as seen in the diastereoselective synthesis of a functionalized cyclohexene skeleton of GS4104 . This process utilizes ring-closing metathesis and diastereoselective Grignard reactions, which could potentially be adapted for the synthesis of 3-acetylamino-5-fluoro-1H-indole-2-carboxylic acid. Additionally, the synthesis of cyclohexene derivatives from Diels–Alder cycloadducts has been reported, which may offer a pathway for constructing the indole ring system characteristic of the target compound .

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, has been characterized by crystallography, revealing specific dihedral angles and hydrogen-bonded dimer formations . These structural insights are crucial for understanding the molecular geometry and potential intermolecular interactions of 3-acetylamino-5-fluoro-1H-indole-2-carboxylic acid.

Chemical Reactions Analysis

The aza-Friedel-Crafts reaction is a key transformation in the synthesis of indole derivatives, as demonstrated by the carboxylic acid-catalyzed three-component reactions in water . This method could be employed to introduce the acetylamino group at the 3-position of an indole ring, which is relevant to the target compound. The ability to transform aza-Friedel-Crafts products into various 3-substituted indoles suggests a versatile approach to synthesizing 3-acetylamino-5-fluoro-1H-indole-2-carboxylic acid.

Physical and Chemical Properties Analysis

Although the physical and chemical properties of 3-acetylamino-5-fluoro-1H-indole-2-carboxylic acid are not directly discussed in the provided papers, the properties of structurally similar compounds can offer some insights. For instance, the solubility, crystallinity, and hydrogen bonding potential of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid provide a basis for predicting the behavior of the target compound in various environments . The synthesis methods and molecular structures discussed in the papers suggest that 3-acetylamino-5-fluoro-1H-indole-2-carboxylic acid would exhibit similar properties, such as solubility in polar solvents and the potential for hydrogen bonding.

Scientific Research Applications

Applications in Chemical Synthesis

  • Derivatives Preparation : Indole derivatives, such as those synthesized from 1-Propyl-1H-indole-2-carboxylic acid, show significant promise in therapeutic applications due to their antibacterial and antifungal activities. These derivatives are synthesized through reactions with oxalyl chloride and different secondary amines, highlighting the chemical versatility of indole compounds like 3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid in creating potentially bioactive molecules (Raju et al., 2015).
  • Fluoroacetylation Techniques : Research into fluoroacetylation of indoles, employing fluorinated acetic acids to synthesize fluoromethyl indol-3-yl ketones, showcases advanced methodologies in modifying indole structures for varied applications. This process emphasizes the role of 3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid analogs in synthesizing complex molecules under catalyst-free conditions (Yao et al., 2016).

Biological and Pharmacological Research

  • Antiviral Properties : Novel substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids and their derivatives, synthesized from indole compounds, have shown antiviral properties against viruses such as bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A virus. This underscores the potential of indole derivatives in antiviral drug development (Ivachtchenko et al., 2015).
  • Anticancer and Antimicrobial Activities : Indole derivatives synthesized from 3-[N, N-Dialkylamine(oxo)acetyl]-1-propyl-1H-indole-2-carboxylic acids have demonstrated significant antibacterial and moderate antifungal activities, hinting at their potential in developing new antimicrobial agents. Furthermore, some compounds within this group have shown promising anticancer activities, indicating their potential utility in cancer research and therapy (Raju et al., 2015).

Photophysical and Material Science

  • Fluorescence Studies : Indole derivatives, particularly those synthesized from β-bromodehydroamino acids, exhibit significant fluorescence properties, making them candidates for fluorescent probes in scientific research. These compounds' responses to different solvents and ions, such as fluoride, highlight their potential in sensing and material science applications (Pereira et al., 2010).

Future Directions

The compound and its derivatives have shown potential in the field of medicine and chemical research. For instance, it has been used in proteomics research and in the synthesis of compounds with anticancer activity . These areas could be potential future directions for research involving “3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid”.

properties

IUPAC Name

3-acetamido-5-fluoro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3/c1-5(15)13-9-7-4-6(12)2-3-8(7)14-10(9)11(16)17/h2-4,14H,1H3,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYULBACYOKFNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(NC2=C1C=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid

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